molecular formula C20H22N6 B5416561 N-[1-(4-methyl-2-pyridinyl)propyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine

N-[1-(4-methyl-2-pyridinyl)propyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5416561
M. Wt: 346.4 g/mol
InChI Key: IJJIVNACCUWXPW-UHFFFAOYSA-N
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Description

The compound “N-[1-(4-methyl-2-pyridinyl)propyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It is related to Imatinib , a therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases .


Molecular Structure Analysis

The structure of this compound seems to be characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .

Mechanism of Action

If this compound is indeed related to Imatinib, it may also inhibit the activity of tyrosine kinases . Imatinib binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Properties

IUPAC Name

N-[1-(4-methylpyridin-2-yl)propyl]-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-3-16(17-10-13(2)4-9-23-17)24-20-15-11-22-12-18(15)25-19(26-20)14-5-7-21-8-6-14/h4-10,16,22H,3,11-12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJIVNACCUWXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CC(=C1)C)NC2=NC(=NC3=C2CNC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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